Fluvoxethanol

Pharmacodynamics Serotonin Transporter In Vitro Pharmacology

Fluvoxethanol, chemically (E)-5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one O-(2-hydroxyethyl) oxime, is a characterized metabolite and process-related impurity of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine. It arises via oxidative deamination of the parent drug and constitutes approximately 10% of urinary excretion products following fluvoxamine administration.

Molecular Formula C15H20F3NO3
Molecular Weight 319.32 g/mol
CAS No. 88699-85-8
Cat. No. B12710117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluvoxethanol
CAS88699-85-8
Molecular FormulaC15H20F3NO3
Molecular Weight319.32 g/mol
Structural Identifiers
SMILESCOCCCCC(=NOCCO)C1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C15H20F3NO3/c1-21-10-3-2-4-14(19-22-11-9-20)12-5-7-13(8-6-12)15(16,17)18/h5-8,20H,2-4,9-11H2,1H3/b19-14+
InChIKeyQYOYKCRNFLJCNH-XMHGGMMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluvoxethanol (CAS 88699-85-8): A Pharmacologically Inert Metabolite Reference Standard for Fluvoxamine Impurity Control


Fluvoxethanol, chemically (E)-5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one O-(2-hydroxyethyl) oxime, is a characterized metabolite and process-related impurity of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine [1]. It arises via oxidative deamination of the parent drug and constitutes approximately 10% of urinary excretion products following fluvoxamine administration [2]. Unlike the therapeutically active parent compound, fluvoxethanol demonstrates no significant pharmacological activity at monoamine transporters, which defines its primary utility as a certified reference standard for impurity profiling, analytical method validation, and quality control in pharmaceutical development and ANDA submissions [1].

Impurity Profiling Standard Reported as reference standard for fluvoxamine impurity control and method validation
Reported SERT Inactivity Characterized as inactive at serotonin transporter, supporting non-interfering analytical use
Structural Differentiation Unique O-(2-hydroxyethyl) oxime moiety enables specific chromatographic identification

Why Fluvoxethanol Cannot Be Interchanged with Fluvoxamine or Other SSRI Analogues in Scientific and Industrial Workflows


Fluvoxethanol is pharmacologically inactive at the serotonin transporter (SERT), with no detectable inhibition in standard in vitro reuptake assays, while fluvoxamine exhibits potent SERT binding (Ki = 1.46 nM) [1][2]. This functional dichotomy means fluvoxethanol cannot serve as a pharmacological substitute for fluvoxamine in any neuropharmacological or receptor-binding study. Moreover, as a minor urinary metabolite (~10% abundance) with a distinct oxime-ether structure, fluvoxethanol possesses unique chromatographic and mass spectrometric properties that prevent its use as a surrogate for the major metabolite fluvoxamine acid (~60% abundance) in pharmacokinetic profiling [1]. Substituting a generic SSRI metabolite reference material lacking these specific structural and quantitative characteristics would compromise the accuracy of impurity quantitation, method validation, and regulatory compliance in abbreviated new drug applications.

Pharmacological Activity Mismatch

Fluvoxethanol is reported inactive at SERT; parent fluvoxamine shows SERT binding. This limits direct substitution in neuropharmacological assays.

Metabolite-Specific Analytical Profile

Distinct chromatographic and MS properties versus major metabolite fluvoxamine acid. Alternative metabolite references may compromise impurity quantitation accuracy.

Quantitative Differentiation Evidence for Fluvoxethanol Against Fluvoxamine and Fluvoxamine Acid


Fluvoxethanol Is Pharmacologically Inactive at Serotonin Transporter, Whereas Fluvoxamine Exhibits Sub-Nanomolar Affinity (Ki = 1.46 nM)

In a direct head-to-head comparison conducted as part of the FDA-required characterization, fluvoxethanol and fluvoxamine acid were both tested in an in vitro assay of serotonin and norepinephrine reuptake inhibition using rat brain synaptosomes. Fluvoxethanol was found to be completely inactive at both transporters [1]. In contrast, fluvoxamine demonstrates potent binding to the human serotonin transporter (hSERT) with an equilibrium dissociation constant (Ki) of 1.46 nM, as determined by competitive radioligand binding versus [3H]-citalopram in murine kidney cells expressing recombinant hSERT [2]. This represents a greater than 1,000-fold difference in target engagement, effectively eliminating any risk of SSRI-mediated pharmacological interference when fluvoxethanol is used as an analytical standard.

SERT Activity Comparison
Head-to-head
Fluvoxethanol: inactive
Fluvoxamine: Ki 1.46 nM
Reported >1,000-fold difference supports non-interfering reference standard use
Rat synaptosomes vs. hSERT binding; FDA Package Insert
Pharmacodynamics Serotonin Transporter In Vitro Pharmacology

Fluvoxethanol Represents Only ~10% of Urinary Metabolites, Enabling Its Use as a Distinctive Quantitative Impurity Marker Differentiated from the Major Metabolite Fluvoxamine Acid (~60%)

Following oral administration of a 5 mg radiolabelled dose of fluvoxamine maleate in human subjects, nine metabolites were identified in urine, collectively accounting for ~85% of total urinary excretion products. Fluvoxethanol, formed via oxidative deamination, represented approximately 10% of the recovered radioactivity, whereas the major metabolite fluvoxamine acid (together with its N-acetylated analog) accounted for about 60% [1]. This six-fold difference in relative abundance establishes a clear quantitative baseline for each impurity, enabling the establishment of specific, differentiated acceptance limits for fluvoxethanol in pharmaceutical impurity profiles, independent of the more abundant fluvoxamine acid.

Urinary Metabolite Abundance
Reported
Fluvoxethanol: ~10%
Fluvoxamine acid: ~60%
Reported six-fold lower abundance supports differentiated quantitation limits
Human study; single 5 mg dose; urine 71 h
Pharmacokinetics Drug Metabolism Impurity Profiling

Fluvoxethanol Is Completely Inactive at Serotonin Reuptake, Whereas Fluvoxamine Acid Retains Weak Residual Activity (1-2 Orders of Magnitude Less Potent than Parent)

The FDA Package Insert explicitly reports that, under identical assay conditions, fluvoxethanol displayed no inhibition of serotonin or norepinephrine reuptake, while fluvoxamine acid exhibited a weak effect on serotonin uptake that is 1-2 orders of magnitude (10- to 100-fold) less potent than the parent drug fluvoxamine [1]. This hierarchical activity profile (fluvoxamine >> fluvoxamine acid > fluvoxethanol) demonstrates that fluvoxethanol is not merely a reduced-potency analog but a completely inactive species, making it a cleaner reference standard than even the structurally similar major metabolite.

SERT Activity Hierarchy
Reported
Fluvoxethanol: inactive
Fluvoxamine acid: weak (10-100× less than parent)
Complete inactivity distinguishes from partially active major metabolite
Rat brain synaptosomes; identical conditions
Metabolite Pharmacology Serotonin Reuptake Structure-Activity Relationship

Fluvoxethanol Possesses a Unique O-(2-Hydroxyethyl) Oxime Moiety That Distinguishes It Chromatographically and Spectrometrically from Fluvoxamine and Its Primary Amine-Containing Impurities

Fluvoxethanol contains an O-(2-hydroxyethyl) oxime functional group (terminal -OH), whereas fluvoxamine contains an O-(2-aminoethyl) oxime group (terminal -NH2). This structural divergence results in distinct physicochemical properties including differential polarity, hydrogen-bonding capacity, and ionization behavior, which translate into unique chromatographic retention times and mass spectral fragmentation patterns in HPLC-UV, LC-MS/MS, and GC-MS analyses [1]. While quantitative retention time data are vendor-specific and method-dependent, this structural differentiation is the basis for fluvoxethanol's ability to be resolved and quantified independently from fluvoxamine and other impurities in compendial and validated analytical methods [2].

Structural Identity
Class-level
O-(2-hydroxyethyl) oxime (-OH)
vs. O-(2-aminoethyl) oxime (-NH2)
Unique functionality supports specific chromatographic and MS resolution
Determines logP, pKa, and retention behavior
Analytical Chemistry Chromatography Mass Spectrometry

Optimal Scientific and Industrial Use Cases for Fluvoxethanol Based on Quantified Differentiation


Certified Reference Standard for Impurity Quantitation in Fluvoxamine Drug Substance and Finished Product Release Testing

Fluvoxethanol is optimally deployed as a pharmacopeial traceable reference standard for the identification and quantification of the deamination impurity in fluvoxamine active pharmaceutical ingredient (API) and tablet formulations. Its distinct chemical structure (O-(2-hydroxyethyl) oxime versus O-(2-aminoethyl) oxime of the parent drug) ensures unambiguous chromatographic resolution, while its well-defined metabolic abundance (~10% of urinary excretion) provides a rational basis for setting acceptance limits in regulatory submissions [1]. This application directly supports ANDA and DMF filing requirements where impurity profiling must demonstrate control of both process-related and degradation impurities [2].

Negative Control Compound for Pharmacological Selectivity Assays Involving Serotonergic Targets

Given its complete pharmacological inactivity at SERT and NET, as confirmed by the FDA-characterized in vitro reuptake assays [1], fluvoxethanol serves as an ideal negative control in experiments designed to attribute biological effects specifically to serotonin reuptake inhibition. Unlike fluvoxamine acid, which retains weak residual serotonergic activity (1-2 orders of magnitude less potent than fluvoxamine), fluvoxethanol introduces no confounding serotonergic signal, making it a cleaner comparator for establishing assay specificity windows [1].

Analytical Method Development and Validation for Simultaneous Quantification of Fluvoxamine and Its Metabolites in Biological Matrices

The distinct mass spectrometric fragmentation pattern and chromatographic behavior of fluvoxethanol, arising from its unique hydroxyl-terminated oxime-ether structure [2], enable its inclusion as a discrete analyte in LC-MS/MS methods for simultaneous determination of fluvoxamine and its metabolites in plasma, urine, and tissue samples. Its quantitative differentiation from the dominant metabolite fluvoxamine acid (~60% abundance vs. ~10% for fluvoxethanol) necessitates method sensitivity tailored to each analyte, and its proven metabolic origin via oxidative deamination provides a defined target for metabolic stability and drug-drug interaction studies [1].

Stability-Indicating Method Forced Degradation Studies for Fluvoxamine Formulations

Fluvoxethanol's formation pathway via oxidative deamination of fluvoxamine makes it a specific marker for oxidative degradation under stress conditions (e.g., peroxide challenge). Its use as a reference standard in forced degradation studies allows pharmaceutical developers to demonstrate method specificity and stability-indicating capability, as required by ICH Q2(R1) guidelines [2]. The compound's availability with detailed characterization data (NMR, MS, HPLC) compliant with regulatory guidelines ensures traceability and acceptance by global health authorities [2].

Application
Selection Property
Validation Focus
Impurity Reference Standard
Structural differentiation (O-(2-hydroxyethyl) oxime)
Chromatographic resolution and acceptance limit setting
Negative Control for SERT Assays
Complete SERT inactivity
Assay specificity and absence of serotonergic interference
Multi-Metabolite LC-MS/MS Method Development
Distinct mass spectrometric signature
Method sensitivity and metabolite-specific calibration
Forced Degradation Stability Marker
Oxidative deamination pathway-specific impurity
Stability-indicating capability and method specificity
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